molecular formula C10H14N2O3S B6070323 N-methyl-4-[methyl(methylsulfonyl)amino]benzamide

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B6070323
M. Wt: 242.30 g/mol
InChI Key: KVBLCXJKKKWESD-UHFFFAOYSA-N
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Description

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of certain types of cancer. It is characterized by the presence of a benzamide core structure, which is substituted with a methyl group and a methylsulfonyl group.

Properties

IUPAC Name

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-11-10(13)8-4-6-9(7-5-8)12(2)16(3,14)15/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBLCXJKKKWESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The methyl group is introduced through a methylation reaction, while the methylsulfonyl group is introduced via sulfonylation. The final product is obtained through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides.

Scientific Research Applications

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-methyl-4-[methyl(methylsulfonyl)amino]benzamide can be compared with other similar compounds:

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